Ethyl 1H-benzo[g]indazole-3-carboxylate
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Overview
Description
Ethyl 1H-benzo[g]indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-benzo[g]indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound . Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-benzo[g]indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine, typically using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydrazines.
Substitution: Introduction of halogens, nitro groups, and sulfonic acids.
Scientific Research Applications
Ethyl 1H-benzo[g]indazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1H-benzo[g]indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Indole-3-carboxylate: Shares a similar indole core but differs in the position and type of substituents.
1H-indazole-3-carboxylate: Similar core structure but lacks the ethyl group.
Ethyl indole-3-carboxylate: Similar ester group but different core structure.
Uniqueness: Ethyl 1H-benzo[g]indazole-3-carboxylate stands out due to its unique combination of the indazole core and the ethyl carboxylate group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 1H-benzo[g]indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indazole derivatives. The structural formula can be represented as follows:
This compound features a benzo[g]indazole core, which is known for its potential in various biological activities, including anti-inflammatory and anticancer effects.
1. Anti-Inflammatory Properties
Research indicates that derivatives of benzo[g]indazole, including this compound, exhibit significant anti-inflammatory activity. A study highlighted the optimization of similar compounds that act as dual inhibitors of enzymes involved in inflammation pathways, such as 5-lipoxygenase (5-LO) and microsomal prostaglandin E synthase-1 (mPGES-1) . These compounds demonstrated promising in vivo anti-inflammatory effects, suggesting that this compound may also possess similar properties.
2. Antitumor Activity
Indazole derivatives have shown considerable antitumor activity across various cancer cell lines. For instance, a recent study reported that certain substituted indazole derivatives inhibited the growth of K562 leukemia cells with an IC50 value as low as 5.15 µM . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential anticancer activity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies provide insights into possible pathways:
- Inhibition of Apoptosis Regulators : Some indazole derivatives have been shown to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .
- Enzyme Inhibition : The ability to inhibit key enzymes in inflammatory pathways positions this compound as a candidate for treating inflammation-related disorders .
Case Study 1: Anti-inflammatory Activity
In a comparative study on various benzo[g]indazole derivatives, ethyl 2-(3,4-dichlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate was identified as one of the most potent anti-inflammatory agents. The study demonstrated significant reductions in inflammatory markers in animal models .
Case Study 2: Antitumor Effects
A study focusing on the synthesis and evaluation of indazole derivatives showed that compounds structurally related to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
Summary of Findings
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2H-benzo[g]indazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
SMBOTPQVJBWEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC=C3C2=NN1 |
Origin of Product |
United States |
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